molecular formula C14H16N2O4 B2727951 N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421461-69-9

N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2727951
M. Wt: 276.292
InChI Key: OCJCWMNWIUWOKL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecule also seems to have a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The exact structure and properties of this specific compound are not available in the current literature.


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are often synthesized from biomass-derived furans such as furfural and 5-hydroxymethylfurfural . These compounds and their derivatives are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various chemical structures. For instance, El’chaninov and Aleksandrov (2017) demonstrated its use in the preparation of N-(Quinolin-6-yl)furan-2-carboxamide, which was then converted into other chemical structures through reactions like oxidation and electrophilic substitution (El’chaninov & А. Aleksandrov, 2017).

Applications in Energetic Materials

  • Zhang and Shreeve (2014) explored its role in producing energetic materials like 3,3'-dinitroamino-4,4'-azoxyfurazan. They found that its derivatives exhibit high density and good thermal stability, making them suitable for applications in explosives (Zhang & Shreeve, 2014).

Antiprotozoal Agents

  • Ismail et al. (2004) synthesized derivatives from this compound for potential use as antiprotozoal agents. Their study showed strong DNA affinities and in vivo activity against certain protozoal infections (Ismail et al., 2004).

Catalysis and Polymer Production

  • Gabriele et al. (2012) and Román‐Leshkov, Chheda, and Dumesic (2006) used this compound in catalytic processes. Gabriele et al. focused on synthesizing furan-3-carboxylic esters, while Román‐Leshkov et al. developed a process for dehydrating fructose to 5-hydroxymethylfurfural, which is crucial in plastic and chemical production (Gabriele et al., 2012), (Román‐Leshkov, Chheda, & Dumesic, 2006).

Kinase Inhibition in Cancer Research

  • Schroeder et al. (2009) identified derivatives of this compound as Met kinase inhibitors, potentially useful in cancer treatment. Their research demonstrated the compound's efficacy in tumor stasis in certain cancer models (Schroeder et al., 2009).

Neuroinflammation Study

  • Horti et al. (2019) utilized a derivative for PET imaging to study microglia and neuroinflammation, important in understanding various neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-16-8-2-4-10(14(16)19)13(18)15-7-6-11(17)12-5-3-9-20-12/h2-5,8-9,11,17H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJCWMNWIUWOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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